molecular formula C19H25N3OS B6924044 N,N-dimethyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide

N,N-dimethyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide

Cat. No.: B6924044
M. Wt: 343.5 g/mol
InChI Key: YGRUCDHPCBZJGE-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide is a complex organic compound that features a piperidine ring, a thiazole ring, and an acetamide group

Properties

IUPAC Name

N,N-dimethyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-21(2)19(23)12-15-8-10-22(11-9-15)14-18-20-13-17(24-18)16-6-4-3-5-7-16/h3-7,13,15H,8-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRUCDHPCBZJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a halomethyl group.

    Acetamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to certain receptors in the body, modulating their activity.

    Enzyme Inhibition: It can inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[1-(2-thiazolyl)piperidin-4-yl]acetamide
  • N,N-dimethyl-2-[1-(4-phenylthiazol-2-yl)piperidin-4-yl]acetamide

Uniqueness

N,N-dimethyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct pharmacological properties compared to similar compounds.

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